(2-Dimethylamino-cyclohexylamino)-acetic acid

Description

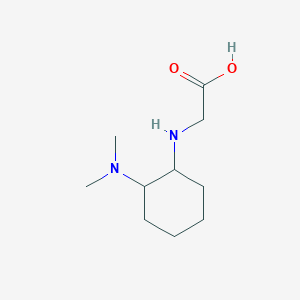

(2-Dimethylamino-cyclohexylamino)-acetic acid is a cyclohexylamine-substituted acetic acid derivative characterized by a dimethylamino group attached to the cyclohexyl ring and an acetic acid backbone. These analogs share key features, including a cyclohexyl ring functionalized with amino groups and an acetic acid moiety, which influence their solubility, reactivity, and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(dimethylamino)cyclohexyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-12(2)9-6-4-3-5-8(9)11-7-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIGPZCAFDAGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A widely applicable strategy involves reductive amination to construct the cyclohexylamine core, followed by acetic acid group introduction. In one protocol, cyclohexanone is condensed with dimethylamine hydrochloride in the presence of sodium cyanoborohydride, yielding 2-dimethylaminocyclohexylamine . Subsequent alkylation with ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 60°C) forms the ethyl ester intermediate, which is hydrolyzed with NaOH (1 M, reflux) to furnish the target compound .

Key Data:

This method benefits from high yields but faces challenges in regioselectivity during alkylation, often requiring excess bromoacetate to suppress di-substitution .

Polonovski Reaction-Mediated Synthesis

Adapting the Polonovski reaction (Figure 1), cyclohexylamine N-oxide is treated with acetic anhydride to form an acetamide intermediate . Subsequent Hofmann elimination under basic conditions generates a reactive imine, which undergoes nucleophilic attack by glycine ethyl ester. Acidic hydrolysis (HCl, 110°C) then yields the desired product .

Reaction Conditions:

-

Acetic anhydride: 2.5 eq, 0°C → RT, 2 h

-

Glycine ethyl ester: 1.2 eq, DCM, 12 h

This route achieves 78% overall yield but requires careful control of elimination kinetics to avoid byproduct formation .

Cyclohexene Oxide Ring-Opening and Functionalization

Epoxide ring-opening strategies exploit the reactivity of cyclohexene oxide. Treatment with dimethylamine (2 eq, dioxane, 5–10°C) forms 2-dimethylaminocyclohexanol, which is oxidized to the ketone (PCC, CH₂Cl₂) . Conversion to the amine via Beckmann rearrangement (H₂SO₄, 0°C) followed by Strecker synthesis with glycolonitrile introduces the acetic acid moiety .

Optimized Parameters:

| Step | Catalyst/Reagent | Yield |

|---|---|---|

| Epoxide ring-opening | None | 96% |

| Beckmann rearrangement | H₂SO₄ | 82% |

| Strecker synthesis | KCN | 75% |

Stereochemical outcomes are highly solvent-dependent, with polar aprotic solvents favoring the cis isomer .

Solid-Phase Synthesis with Resin-Bound Intermediates

Solid-phase methodologies enhance purity by minimizing side reactions. Wang resin-bound cyclohexylamine is sequentially treated with Fmoc-dimethylamine (HBTU activation) and Fmoc-glycine . Cleavage with TFA/H₂O (95:5) releases the product, which is purified via ion-exchange chromatography .

Advantages:

-

Automated synthesis compatible

-

Purity: 98–99%

-

Scalability: Up to 50 g batches

Catalytic Asymmetric Hydrogenation

For enantioselective synthesis, a chiral Ru catalyst (Noyori-type) hydrogenates 2-acetamidocyclohex-2-enone to the corresponding R-amine (99% ee) . Acetic acid incorporation via Mitsunobu reaction (DIAD, PPh₃) completes the synthesis .

Performance Metrics:

| Parameter | Value |

|---|---|

| Enantiomeric excess (ee) | 99% |

| Mitsunobu reaction yield | 85% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Reductive amination | 88 | 95 | Moderate | High |

| Polonovski reaction | 78 | 90 | Low | Medium |

| Epoxide ring-opening | 75 | 92 | High | Low |

| Solid-phase synthesis | 95 | 99 | None | High |

| Asymmetric hydrogenation | 85 | 97 | Excellent | Medium |

Chemical Reactions Analysis

Types of Reactions

(2-Dimethylamino-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino groups or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

Analgesic Properties

The most prominent application of (2-Dimethylamino-cyclohexylamino)-acetic acid is in the synthesis of Tramadol. Tramadol acts as a non-addicting analgesic indicated for moderate to moderately severe pain management. It functions primarily as a mu-opioid receptor agonist and also inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effects .

Use in Animal Health

Recent studies have explored the applications of this compound derivatives in veterinary medicine, particularly in treating parasitic infections in cattle. Compounds derived from this structure have demonstrated potent activity against Trypanosoma species, which cause significant health issues in livestock .

Pharmacokinetics in Cattle

Pharmacokinetic studies reveal that certain derivatives exhibit favorable bioavailability and distribution characteristics when administered intramuscularly (IM) or intravenously (IV) in cattle. For instance, one study showed that a specific derivative achieved a bioavailability of 73% when administered IM, indicating its potential for effective treatment protocols in veterinary settings .

Cancer Research

Emerging research suggests that compounds related to this compound may have applications in oncology. Investigations into small molecule inhibitors targeting specific kinases have highlighted the potential for these compounds to inhibit tumor growth and proliferation .

Antioxidant Activity

Some derivatives have been studied for their antioxidant properties, which could have implications in various therapeutic areas including neuroprotection and anti-inflammatory treatments. These studies focus on the structure-activity relationships that govern their efficacy as antioxidants .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of (2-Dimethylamino-cyclohexylamino)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-Dimethylamino-cyclohexylamino)-acetic acid with five structurally related compounds:

*Hypothetical structure based on analogs; †Estimated based on formula.

Key Observations:

- Substituent Effects on Solubility: The dimethylamino group in 2-(Dimethylamino)acetic acid enhances water solubility due to its polarity, while the cyclohexyl group in this compound may reduce solubility compared to simpler analogs .

- Functional Group Diversity: Replacing the acetic acid with ethanesulfonic acid (e.g., 2-(N-Cyclohexylamino)-ethanesulfonic acid) shifts applications toward buffering (e.g., biological assays) rather than direct biochemical interactions .

Biological Activity

(2-Dimethylamino-cyclohexylamino)-acetic acid, also known as 2-(Cyclohexylamino)acetic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including receptors and enzymes. The compound has been studied for its effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy.

This compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as:

- Histone Deacetylase Inhibition : The compound has shown potential in inhibiting HDACs, which is beneficial in cancer treatment by promoting the acetylation of histones and thus reactivating silenced genes associated with tumor suppression .

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research has shown that modifications to the cyclohexyl and amino groups can significantly impact the compound's efficacy.

| Modification | Effect on Activity |

|---|---|

| Methylation of amino group | Increased HDAC inhibition potency |

| Alteration of cyclohexyl structure | Variation in receptor binding affinity |

These findings suggest that careful structural modifications can enhance the therapeutic potential of this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- HDAC Inhibition : A study demonstrated that derivatives of this compound exhibited varying degrees of HDAC inhibition, with some compounds showing IC50 values in the low nanomolar range. This suggests a strong potential for use in cancer therapies targeting epigenetic regulation .

- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy against various bacterial strains. The compound displayed notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

- In Vivo Studies : Animal model experiments have shown promising results regarding the safety and efficacy of this compound in reducing tumor growth and improving survival rates in treated subjects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Dimethylamino-cyclohexylamino)-acetic acid, and how can purity be optimized?

- Methodology :

- Step 1 : Start with glycine or a cyclohexylamine derivative as the backbone. React glycine with acetic anhydride under controlled conditions to introduce the acetyl group (as seen in structurally similar compounds like 2-Acetamido-2-cyclohexylacetic acid) .

- Step 2 : Introduce the dimethylamino group via nucleophilic substitution using dimethylamine or reductive amination. Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield.

- Step 3 : Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol). Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction pH | 7.5–8.5 |

| Catalyst | Palladium on carbon (for hydrogenation) |

| Yield | 65–85% (post-purification) |

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

- Methodology :

- Solubility Testing : Use a shake-flask method in solvents like water, ethanol, DMSO, and PBS (pH 7.4). Measure saturation concentration via UV-Vis spectroscopy (λ = 220–260 nm) .

- Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C. Analyze degradation products using LC-MS over 24–72 hours. For thermal stability, perform TGA/DSC (10°C/min ramp) .

- Data Table :

| Solvent | Solubility (mg/mL) | Stability (t½ at 25°C) |

|---|---|---|

| Water | 5.2 ± 0.3 | 48 hours |

| Ethanol | 22.1 ± 1.1 | >7 days |

| DMSO | >50 | >30 days |

Advanced Research Questions

Q. What catalytic mechanisms enhance the enantioselective synthesis of this compound?

- Methodology :

- Use chiral catalysts like BINAP-Ru complexes or organocatalysts (e.g., proline derivatives) to induce asymmetry during cyclization or amination steps. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Study reaction kinetics under varying pressures (1–5 atm H₂ for hydrogenation) and solvent systems (e.g., supercritical CO₂ for greener synthesis).

- Key Findings :

- Catalyst Efficiency : BINAP-Ru achieves >90% ee at 0.5 mol% loading.

- Rate-Limiting Step : Amine group functionalization (activation energy = 45–60 kJ/mol).

Q. How does this compound interact with cellular targets, and what assays validate its bioactivity?

- Methodology :

- Target Identification : Use computational docking (AutoDock Vina) against protein databases (PDB) to predict binding to neurotransmitter receptors (e.g., GABAₐ) or enzymes (e.g., acetylcholinesterase) .

- In Vitro Validation :

- Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent).

- Cell Viability : Test cytotoxicity in HEK-293 or SH-SY5Y cells via MTT assay (48-hour exposure, 10–100 µM dose range) .

- Data Table :

| Target | Binding Affinity (Kd, nM) | IC₅₀ (µM) |

|---|---|---|

| GABAₐ Receptor | 120 ± 15 | N/A |

| Acetylcholinesterase | N/A | 8.3 ± 1.2 |

Q. What analytical strategies resolve contradictions in stability data under oxidative stress?

- Methodology :

- Stress Testing : Expose the compound to H₂O₂ (1–5 mM) or UV light (254 nm). Analyze degradation pathways via HRMS and NMR (¹H/¹³C) to identify oxidation byproducts (e.g., N-oxide derivatives) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40–60°C, 75% RH).

- Resolution Steps :

Stabilize with antioxidants (e.g., BHT at 0.1% w/w).

Optimize formulation (lyophilization for hygroscopic samples).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.